molecular formula C5H9ClO B042205 Valeryl chloride CAS No. 638-29-9

Valeryl chloride

Cat. No.: B042205
CAS No.: 638-29-9
M. Wt: 120.58 g/mol
InChI Key: XGISHOFUAFNYQF-UHFFFAOYSA-N
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Description

Valeryl chloride, also known as pentanoyl chloride, is a colorless, fuming liquid with a pungent odor. Its chemical formula is C5H9ClO, and it is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly with water, bases, and alcohols, making it a valuable compound in various chemical processes .

Mechanism of Action

Target of Action

Valeryl chloride, also known as pentanoyl chloride, is primarily used as an intermediate in organic synthesis . It is a key reagent in the synthesis of various organic compounds, including pharmaceuticals . The primary targets of this compound are the molecules it reacts with in these synthesis reactions, such as amines, alcohols, and mercaptans .

Mode of Action

This compound is an acyl chloride, a type of acid chloride, which is highly reactive . It reacts with nucleophiles such as amines, alcohols, and mercaptans, leading to the formation of amides, esters, and thioesters, respectively . For example, in the presence of an amine, this compound can form an amide through a nucleophilic acyl substitution reaction .

Biochemical Pathways

For instance, valerophenone, a compound synthesized using this compound, has been found to inhibit human recombinant histamine H1 receptors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it participates in. For example, the formation of amides, esters, and thioesters can lead to the creation of various biologically active compounds .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is incompatible with water, bases, including amines, and with strong oxidizing agents and alcohols . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . Therefore, the efficacy and stability of this compound are influenced by factors such as pH, temperature, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Valeryl chloride is a reactive compound that can participate in various biochemical reactions. It is known to react with amines to form amides and with alcohols to form esters

Metabolic Pathways

While it is known to react with amines and alcohols to form amides and esters, respectively , the enzymes or cofactors it interacts with in these processes are not specified.

Preparation Methods

Valeryl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and sulfur dioxide as by-products. Another method involves the use of phosphorus trichloride and pentanoic acid, which also yields this compound .

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the reaction of pentanoic acid with thionyl chloride can be carried out in a continuous flow reactor, allowing for efficient production of this compound .

Chemical Reactions Analysis

Valeryl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Valeryl chloride has numerous applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters, amides, and ketones. .

    Biology: this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of surfactants, fragrances, and electronic chemicals.

Comparison with Similar Compounds

Valeryl chloride can be compared with other acyl chlorides, such as:

    Butyryl chloride: Similar to this compound, butyryl chloride is used in organic synthesis to introduce the butanoyl group into molecules.

    Isothis compound: This compound has a branched structure compared to the linear structure of this compound.

    Hexanoyl chloride: With a longer carbon chain than this compound, hexanoyl chloride is used to introduce the hexanoyl group into molecules.

This compound’s unique combination of reactivity and chain length makes it a versatile and valuable compound in various chemical processes and applications.

Properties

IUPAC Name

pentanoyl chloride
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InChI

InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3
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InChI Key

XGISHOFUAFNYQF-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)Cl
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Molecular Formula

C5H9ClO
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DSSTOX Substance ID

DTXSID2034091
Record name Valeryl chloride
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Molecular Weight

120.58 g/mol
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Physical Description

Valeryl chloride appears as a colorless fuming liquid with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive., Colorless fuming liquid with a pungent odor; [CAMEO] Colorless to pale yellow liquid with an acrid odor; [Alfa Aesar MSDS]
Record name VALERYL CHLORIDE
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CAS No.

638-29-9
Record name VALERYL CHLORIDE
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Record name Pentanoyl chloride
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Record name Pentanoyl chloride
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Synthesis routes and methods I

Procedure details

According to US 2006/0149079 A1 N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methylester is acylated with valerylchloride in the presence of inorganic base to give N-[(2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methylester with valerylchloride, followed by the conversion of cyano to tetrazole and hydrolyzing the tetrazole derivative to obtain valsartan.
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Synthesis routes and methods II

Procedure details

9.39 g (39 mmol) of a freshly prepared solution of hydrogen chloride in ethanol (15.15 percent by weight) was added to 6.80 g (30 mmol) of N-(1-cyanocyclopentyl)-pentanamide (prepared from cyclopentanone by means of a Strecker synthesis to give 1-aminocyclopentanecarbonitrile and acylation with pentanoyl chloride, content 85.7 percent) in 28 g of anhydrous ethanol. The mixture was heated to 50° C. under nitrogen and stirred at this temperature for 3.1 hours. It was then cooled to 1° C. and left to stand at this temperature for 1 hour. The product which had precipitated out was filtered off, washed with 10 ml of ice-cold ethanol and dried at 40° C./24 mbar. The yield of the product was 4.05 g (58 percent) of colorless crystals, content 98.3 percent (HPLC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of valeryl chloride?

A1: this compound has the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol.

Q2: Is there spectroscopic data available to characterize this compound?

A2: Yes, spectroscopic techniques like IR and NMR are frequently used to characterize this compound. For instance, the IR spectrum of this compound shows a strong carbonyl (C=O) stretching band around 1800 cm-1, characteristic of acyl chlorides. []

Q3: Is this compound stable under normal conditions?

A3: this compound is sensitive to moisture and readily hydrolyzes in the presence of water to form valeric acid and hydrochloric acid. Therefore, it is crucial to store and handle it under anhydrous conditions.

Q4: What are the typical reactions involving this compound?

A4: this compound is commonly used as an acylating agent in Friedel-Crafts acylation reactions for the synthesis of aromatic ketones. For example, it reacts with m-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 2,4-dichlorophenyl pentanone. []

Q5: Can you elaborate on the role of this compound in synthesizing specific drug molecules?

A5: this compound is a crucial reagent in the multi-step synthesis of various pharmaceuticals. In the production of valsartan, an antihypertensive drug, this compound is reacted with an intermediate to introduce the N-valeryl group. [, , , , ] Similarly, it plays a key role in synthesizing dronedarone, an antiarrhythmic drug. []

Q6: How is this compound employed in modifying natural products?

A6: Research has explored the modification of natural products using this compound to create new derivatives. For example, eurycomanone, a quassinoid isolated from the roots of Eurycoma longifolia, can be derivatized with this compound to form eurycomanone monovalerate. []

Q7: Are there any applications of this compound in material science?

A7: Yes, this compound can be used to modify polymers. In one study, it was used to synthesize amphiphilic hyperbranched poly(sulfone-amine)s with varying lengths of hydrophobic chains. These polymers demonstrated high dye-loading capabilities, showcasing their potential in applications like drug delivery and nanocatalysis. []

Q8: How do structural modifications of compounds related to this compound affect their biological activity?

A8: Research on hexaconazole derivatives highlights the impact of structural modifications on antifungal activity. Introducing specific substituents, like isobutyl groups and halogenated phenyl rings, to the parent molecule led to enhanced activity against various wood-rotting fungi. []

Q9: How can the stability of this compound be enhanced during synthesis or storage?

A9: As this compound is moisture-sensitive, handling it under strictly anhydrous conditions using dry solvents and inert atmosphere is essential. [] Furthermore, adding stabilizers like dimethylformamide (DMF) during the production of pharmaceutical-grade this compound can minimize the formation of undesirable byproducts like valeric anhydride. []

Q10: What analytical methods are employed to characterize and quantify this compound and its derivatives?

A10: Various analytical techniques are used to characterize this compound and its derivatives. These include gas chromatography (GC) to analyze reaction mixtures, [] high-performance liquid chromatography (HPLC) to assess the purity of synthesized compounds, [] and mass spectrometry (MS) for molecular weight determination. [] Nuclear magnetic resonance (NMR) spectroscopy is vital for structural elucidation. [, ]

Q11: Are there any alternative reagents to this compound for specific applications?

A11: While this compound is widely used, alternative acylating agents like anhydrides or activated esters might be employed depending on the specific reaction requirements and substrate. For example, succinic anhydride was used alongside this compound to synthesize eurycomanone derivatives. []

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